molecular formula C9H9NO3 B1371404 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one CAS No. 97389-25-8

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Cat. No. B1371404
CAS RN: 97389-25-8
M. Wt: 179.17 g/mol
InChI Key: NIIQAHPHBGULNH-UHFFFAOYSA-N
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Description

The compound “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” is a type of organic compound. It likely contains a phenolic group (4-Hydroxyphenyl) and an oxazolidin-2-one group .


Synthesis Analysis

While specific synthesis methods for “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” were not found, related compounds have been synthesized through various methods. For example, amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions have been synthesized .


Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” would likely be determined by the arrangement of its phenolic and oxazolidin-2-one groups. Related compounds have been analyzed using techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Mechanism

  • Tavernier et al. (2010) reported on the electrochemical hydroxylation of 1,3-oxazolidin-2-one to 4-hydroxy-1,3-oxazolidin-2-one, a process that also produces a symmetrical ether derived from the hydroxy compound. They further developed an improved synthesis of 3H-1,3-oxazol-2-one and discussed the reaction mechanism in detail (Tavernier, Damme, Ricquier, & Anteunis, 2010).

Synthesis of Isomeric Oxazolidinones

Oxazolidin-2-one in Synthetic Organic Chemistry

Novel Cycloaddition Reactions

  • Zhang et al. (2016) developed a novel [3 + 2] cycloaddition reaction involving azaoxyallyl cations and aldehydes, facilitating the formation of various oxazolidin-4-ones, highlighting the reaction's potential utility (Zhang, Yang, Yao, & Lin, 2016).

Enantiomerically Pure Aminodiols Synthesis

  • González-Rosende et al. (2004) reported on the synthesis of enantiomerically pure aminodiols from specific oxazolidin-2-ones, illustrating the chemical transformation processes involved (González-Rosende, Jordá-Gregori, Sepúlveda-Arques, & Orena, 2004).

Enzymatic Synthesis for Pharmaceutical Intermediates

  • Singh et al. (2013) developed efficient enzymatic methods for synthesizing specific oxazolidin-2-one derivatives, an intermediate in the production of cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).

Immobilized Enzymatic Synthesis and Kinetic Modeling

  • Yadav and Pawar (2014) studied the enzymatic synthesis of oxazolidin-2-ones using various immobilized lipases, providing insights into the reaction mechanism and kinetic constants (Yadav & Pawar, 2014).

properties

IUPAC Name

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQAHPHBGULNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630974
Record name 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

CAS RN

97389-25-8
Record name 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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